1,1-Dimethylethyl N-(3-bromoimidazo[1,2-A]pyridin-6-YL)carbamate
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Overview
Description
1,1-Dimethylethyl N-(3-bromoimidazo[1,2-A]pyridin-6-YL)carbamate is a compound that belongs to the class of imidazopyridines. These compounds are known for their significant biological and therapeutic properties. The presence of the bromo group and the imidazo[1,2-A]pyridine moiety makes this compound particularly interesting for various scientific applications.
Preparation Methods
The synthesis of 1,1-Dimethylethyl N-(3-bromoimidazo[1,2-A]pyridin-6-YL)carbamate typically involves the reaction of α-bromoketones with 2-aminopyridines. This reaction can be carried out under different conditions to yield either N-(pyridin-2-yl)amides or 3-bromoimidazo[1,2-A]pyridines . For instance, in toluene, the reaction is promoted by iodine and tert-butyl hydroperoxide (TBHP), leading to the formation of N-(pyridin-2-yl)amides. Alternatively, in ethyl acetate, a one-pot tandem cyclization/bromination occurs when only TBHP is added, resulting in the formation of 3-bromoimidazo[1,2-A]pyridines .
Chemical Reactions Analysis
1,1-Dimethylethyl N-(3-bromoimidazo[1,2-A]pyridin-6-YL)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as TBHP.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromo group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include iodine, TBHP, and sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,1-Dimethylethyl N-(3-bromoimidazo[1,2-A]pyridin-6-YL)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound serves as a pharmacophore in the development of biologically active molecules.
Medicine: It has potential therapeutic applications due to its biological properties.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl N-(3-bromoimidazo[1,2-A]pyridin-6-YL)carbamate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-A]pyridine moiety is known to interact with various biological targets, leading to its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,1-Dimethylethyl N-(3-bromoimidazo[1,2-A]pyridin-6-YL)carbamate can be compared with other similar compounds such as:
N-(pyridin-2-yl)amides: These compounds are also synthesized from α-bromoketones and 2-aminopyridines under different conditions.
Other 3-bromoimidazo[1,2-A]pyridines: These compounds share the imidazo[1,2-A]pyridine core structure but may have different substituents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 1,1-dimethylethyl group, which can influence its chemical and biological properties.
Properties
Molecular Formula |
C12H14BrN3O2 |
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Molecular Weight |
312.16 g/mol |
IUPAC Name |
tert-butyl N-(3-bromoimidazo[1,2-a]pyridin-6-yl)carbamate |
InChI |
InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-8-4-5-10-14-6-9(13)16(10)7-8/h4-7H,1-3H3,(H,15,17) |
InChI Key |
ICFFWOWQZIIJAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN2C(=NC=C2Br)C=C1 |
Origin of Product |
United States |
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